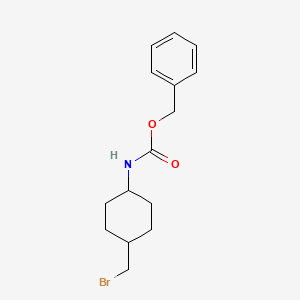

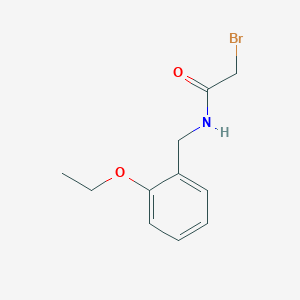

![molecular formula C8H15NO B1448859 (6-Azaspiro[3.4]octan-8-yl)methanol CAS No. 2091216-75-8](/img/structure/B1448859.png)

(6-Azaspiro[3.4]octan-8-yl)methanol

説明

Molecular Structure Analysis

The molecular formula of “(6-Azaspiro[3.4]octan-8-yl)methanol” is C8H15NO . The InChI code is 1S/C8H15NO/c10-5-7-4-9-6-8(7)2-1-3-8;/h7,9-10H,1-6H2 .Physical And Chemical Properties Analysis

The molecular weight of “(6-Azaspiro[3.4]octan-8-yl)methanol” is 141.21 . It is a powder at room temperature .科学的研究の応用

Methanol Synthesis and Applications

Liquid-Phase Methanol Synthesis

Methanol is a basic chemical manufactured in large quantities, with potential future applications as a clean-burning fuel due to its low emissions. It can be produced from CO-rich gas in integrated gasification combined cycle power stations during periods of low power demand, highlighting its role in sustainable energy solutions (Cybulski, 1994).

Hydrogen Production from Methanol

Methanol serves as a liquid hydrogen carrier, offering a pathway to produce high purity hydrogen. This review focuses on methanol steam reforming, partial oxidation, and other processes, with attention on catalyst development and reactor technology. Copper-based catalysts and novel reactor structures like porous copper fiber sintered-felt and membrane reactors are discussed for their efficiency in hydrogen production (García et al., 2021).

Methanol in Biotechnology and Environmental Science

Methanotrophs, bacteria that use methane as their sole carbon source, can generate valuable products like single-cell protein, biopolymers, and methanol itself, showcasing the biotechnological potential of methanol in environmental applications. This includes bioremediation, chemical transformation, and possibly electricity generation, emphasizing methanol's role in sequestering greenhouse gases (Strong et al., 2015).

Methanol as a Fuel

Methanol as a Spark Ignition Engine Fuel

The use of methanol in spark ignition engines, including its effects on performance, emissions, and combustion characteristics, has been reviewed. The potential of methanol to reduce emissions and improve engine efficiency, particularly in comparison to gasoline and diesel, is highlighted, suggesting its suitability for sustainable transportation solutions (Yusuf & Inambao, 2018).

Safety and Hazards

“(6-Azaspiro[3.4]octan-8-yl)methanol” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

作用機序

Biochemical Pathways

The biochemical pathways affected by (6-Azaspiro[3.4]octan-8-yl)methanol are currently unknown . As research progresses, we can expect to gain more insight into the pathways this compound influences and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact the action of (6-azaspiro[34]octan-8-yl)methanol is currently unavailable .

特性

IUPAC Name |

6-azaspiro[3.4]octan-8-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-5-7-4-9-6-8(7)2-1-3-8/h7,9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLALXNRBIEAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CNCC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

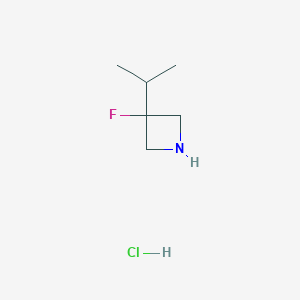

![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)

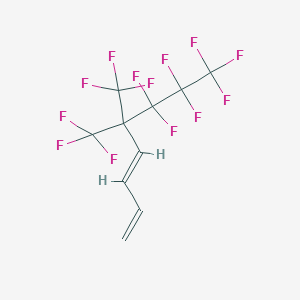

![tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate](/img/structure/B1448780.png)

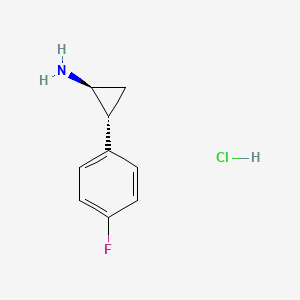

![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B1448781.png)

![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)

![Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride](/img/structure/B1448794.png)

![1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine](/img/structure/B1448797.png)